Fluphenazine beta-D-Glucuronide

Beschreibung

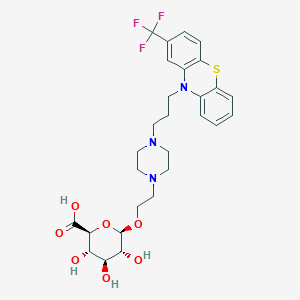

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAXYGQWHAIDFV-GAYSTUHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928074 |

Source

|

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133310-09-5 |

Source

|

| Record name | 7-Hydroxyfluphenazine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Fluphenazine β-D-Glucuronide: An In-depth Technical Guide for Research Applications

This guide provides a comprehensive technical overview of the synthesis of fluphenazine β-D-glucuronide, a critical metabolite for in-depth research in drug metabolism, pharmacokinetics, and toxicology. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced causality behind experimental choices, offering both enzymatic and chemical synthesis pathways, alongside robust purification and characterization protocols.

Introduction: The Significance of Fluphenazine Glucuronidation

Fluphenazine is a potent phenothiazine antipsychotic agent primarily used in the management of schizophrenia.[1] Like many xenobiotics, fluphenazine undergoes extensive metabolism in the liver, a process designed to increase its water solubility and facilitate its excretion from the body.[2] One of the key phase II metabolic pathways is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to the fluphenazine molecule.[3] This process can occur at various sites on the drug, leading to different glucuronide metabolites.

The primary site for O-glucuronidation on fluphenazine is the terminal hydroxyl group of its hydroxyethylpiperazine side chain. However, studies have shown that direct enzymatic glucuronidation at this aliphatic alcohol is a low-yield process.[4][5] A more predominant metabolic route involves initial phase I hydroxylation of the phenothiazine ring system to 7-hydroxyfluphenazine, which is then readily glucuronidated at this new phenolic hydroxyl group.[4][5]

Access to pure, well-characterized fluphenazine β-D-glucuronide and its 7-hydroxy metabolite is paramount for a variety of research purposes. These include:

-

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To understand the metabolic fate and clearance pathways of fluphenazine.

-

Toxicology and Safety Assessment: To investigate whether the glucuronide metabolite possesses any pharmacological or toxicological activity.

-

Bioanalytical Method Development: As an analytical standard for the accurate quantification of the metabolite in biological matrices.[6]

This guide will explore the two primary approaches for obtaining fluphenazine β-D-glucuronide: enzymatic biosynthesis and chemical synthesis.

Enzymatic Synthesis: A Biomimetic Approach

Enzymatic synthesis offers a biomimetic route to fluphenazine glucuronides, often providing high stereoselectivity for the desired β-anomer. The key enzymes in this process are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate.[7][8]

Direct Enzymatic Glucuronidation of Fluphenazine: A Challenging Pathway

While theoretically the most direct route, the enzymatic glucuronidation of the aliphatic hydroxyl group of fluphenazine has been shown to be inefficient.

Experimental Evidence: Research involving the incubation of fluphenazine with a rabbit hepatic microsomal immobilized enzyme system resulted in a very poor yield (<1%) of the aliphatic ether glucuronide.[4][5] This low susceptibility is a critical consideration for researchers planning a synthetic strategy.

Two-Step Enzymatic Synthesis via 7-Hydroxyfluphenazine: The Preferred Biosynthetic Route

A significantly more efficient enzymatic approach involves a two-step process:

-

Phase I Hydroxylation: Conversion of fluphenazine to 7-hydroxyfluphenazine. This can be achieved using liver microsomes which contain the necessary cytochrome P450 enzymes.

-

Phase II Glucuronidation: Conjugation of glucuronic acid to the phenolic hydroxyl group of 7-hydroxyfluphenazine.

Experimental Protocol: Synthesis of 7-Hydroxyfluphenazine β-D-Glucuronide

This protocol is adapted from the successful synthesis described by Jackson et al.[4][5]

Materials:

-

7-Hydroxyfluphenazine

-

Rabbit hepatic microsomal immobilized enzyme system

-

UDP-glucuronic acid (UDPGA)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Saccharo-1,4-lactone (a β-glucuronidase inhibitor)

Procedure:

-

Incubation: Incubate 7-hydroxyfluphenazine with the rabbit hepatic microsomal immobilized enzyme system in the presence of UDPGA and saccharo-1,4-lactone in a buffered solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Termination: Once the reaction is complete, terminate it by adding a quenching solvent such as acetonitrile or methanol.

-

Purification: Purify the resulting 7-hydroxyfluphenazine β-D-glucuronide by recrystallization from a suitable solvent like methanol.

Expected Yield: This method has been reported to achieve a high yield of up to 60% for 7-hydroxyfluphenazine β-D-glucuronide.[4][5]

Causality Behind Experimental Choices:

-

Immobilized Enzyme System: Using an immobilized enzyme system simplifies the workup process, as the enzyme can be easily removed from the reaction mixture by filtration.

-

Saccharo-1,4-lactone: The inclusion of a β-glucuronidase inhibitor is crucial to prevent the enzymatic cleavage of the newly formed glucuronide, thereby maximizing the yield.

Chemical Synthesis: A Versatile Alternative

Chemical synthesis provides a powerful alternative to enzymatic methods, offering the potential for larger-scale production and greater control over reaction conditions. The Koenigs-Knorr reaction is a classic and widely used method for the formation of O-glycosidic bonds and can be adapted for the synthesis of fluphenazine β-D-glucuronide.[9][10]

A significant challenge in the chemical glucuronidation of fluphenazine is the presence of two tertiary amine functionalities in the piperazine ring of the side chain. These nucleophilic nitrogens can compete with the target hydroxyl group, leading to the formation of undesired quaternary ammonium salts. To circumvent this, a protection-deprotection strategy is essential.

Proposed Chemical Synthesis Pathway

The proposed pathway involves three key stages: protection of the amine, glycosylation, and deprotection.

Caption: Proposed chemical synthesis pathway for Fluphenazine β-D-Glucuronide.

Step 1: Protection of the Piperazine Amines

The tertiary amines in the piperazine ring of fluphenazine must be protected to prevent side reactions during glycosylation. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it forms a stable carbamate that can be removed under acidic conditions without affecting the newly formed glycosidic bond.[11]

Experimental Protocol:

-

Dissolve fluphenazine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purify the N-Boc-protected fluphenazine by column chromatography.

Step 2: Koenigs-Knorr Glucuronidation

With the amines protected, the glycosylation of the primary alcohol can proceed. The Koenigs-Knorr reaction typically employs a glycosyl halide donor and a heavy metal salt promoter.[9][10]

Experimental Protocol:

-

Dissolve the N-Boc-protected fluphenazine in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

-

Add a silver salt promoter, such as silver carbonate (Ag₂CO₃), which also acts as an acid scavenger.

-

Cool the mixture and add a solution of the glucuronyl donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, portion-wise.

-

Allow the reaction to proceed in the dark with stirring, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the silver salts and concentrate the filtrate.

-

Purify the protected fluphenazine glucuronide by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Koenigs-Knorr reaction is sensitive to moisture, which can hydrolyze the glycosyl donor and reduce the yield.

-

Silver Carbonate: Acts as both a promoter by activating the glycosyl bromide and as a base to neutralize the hydrogen bromide formed during the reaction.

-

Protected Glucuronyl Donor: The acetyl and methyl ester protecting groups on the glucuronic acid donor prevent self-condensation and other side reactions.

Step 3: Deprotection

The final step involves the removal of all protecting groups to yield the target fluphenazine β-D-glucuronide. This is typically a two-stage process.

Experimental Protocol:

-

Saponification: Dissolve the protected fluphenazine glucuronide in a mixture of methanol and water. Add a base, such as sodium hydroxide or lithium hydroxide, to hydrolyze the acetyl and methyl ester groups on the glucuronic acid moiety. Monitor the reaction by TLC.

-

Acidic Cleavage of Boc Group: After saponification, carefully neutralize the reaction mixture and then treat it with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group from the piperazine nitrogen.

-

Purification: The final product, fluphenazine β-D-glucuronide, is a polar compound and will require purification by reverse-phase HPLC or hydrophilic interaction liquid chromatography (HILIC).[12][13][14]

Purification of Fluphenazine β-D-Glucuronide

The purification of the highly polar fluphenazine β-D-glucuronide from the reaction mixture is a critical step to obtain a high-purity standard for research.

Chromatographic Techniques

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for purifying drug metabolites. A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an additive like formic acid or ammonium acetate to improve peak shape.[12]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of very polar compounds that are not well-retained by reverse-phase columns.[13][14] It uses a polar stationary phase and a mobile phase with a high organic solvent content.

Table 1: Comparison of Purification Techniques

| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |

| RP-HPLC | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely available, robust. | Poor retention of very polar compounds. |

| HILIC | Polar (e.g., Silica, Amide) | High organic content | Excellent retention for polar analytes. | Can be more complex to develop methods. |

Analytical Characterization

Unambiguous structural confirmation of the synthesized fluphenazine β-D-glucuronide is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like glucuronides.

-

Fragmentation Analysis: In tandem MS (MS/MS), glucuronides typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da). Other diagnostic fragment ions include m/z 175 and 113, which correspond to fragments of the glucuronic acid itself.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the stereochemistry of the glycosidic bond.

-

¹H NMR: The anomeric proton (H-1) of the glucuronic acid moiety is a key diagnostic signal. For a β-glucuronide, this proton typically appears as a doublet with a coupling constant (³J(H,H)) of approximately 7-8 Hz.

-

¹³C NMR: The chemical shifts of the carbons in the glucuronic acid moiety can also be used for structural confirmation.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the fluphenazine and glucuronic acid moieties.

Table 2: Expected Analytical Data for Fluphenazine β-D-Glucuronide

| Technique | Expected Observation |

| LC-MS (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of fluphenazine β-D-glucuronide. |

| MS/MS | Neutral loss of 176 Da (glucuronic acid). Fragment ions corresponding to the fluphenazine aglycone. |

| ¹H NMR | Anomeric proton (H-1) doublet with J ≈ 7-8 Hz. Signals corresponding to the fluphenazine backbone. |

| ¹³C NMR | Signals corresponding to the carbons of both the fluphenazine and glucuronic acid moieties. |

Conclusion

The synthesis of fluphenazine β-D-glucuronide for research purposes presents distinct challenges and requires careful consideration of the chosen synthetic route. While direct enzymatic glucuronidation of fluphenazine is inefficient, a two-step biosynthetic approach via the 7-hydroxyfluphenazine intermediate offers a high-yield alternative for producing the phenolic glucuronide. Chemical synthesis, particularly the Koenigs-Knorr reaction coupled with a robust amine protection strategy, provides a versatile and scalable method for accessing the aliphatic glucuronide. Rigorous purification using appropriate chromatographic techniques and thorough characterization by mass spectrometry and NMR are imperative to ensure the integrity of the final compound for its intended research applications. This guide provides the foundational knowledge and strategic considerations for researchers to successfully synthesize and validate this important drug metabolite.

References

- Anonymous. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. J Pharm Biomed Anal. 2021;192:113651.

- Anonymous. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao. 2001;36(10):773-777.

- Anonymous. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. J Agric Food Chem. 2019;67(22):6275-6284.

- Anonymous. Glucuronide synthesis. Hypha Discovery.

- Anonymous. Ion fragmentation of small molecules in mass spectrometry.

- Anonymous. Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Published February 29, 2012.

- Jackson CJ, Hubbard JW, Midha KK. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Xenobiotica. 1991;21(3):383-393.

- Jackson CJ, Hubbard JW, Midha KK. Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine: 7-hydroxyfluphenazine Glucuronide and Fluphenazine Glucuronide. Xenobiotica. 1991;21(3):383-393.

- Jackson CJ, Hubbard JW, Midha KK. Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. PubMed.

- Anonymous. Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate. Published April 14, 2023.

- Anonymous. Glucuronide synthesis. Hypha Discovery.

- Anonymous. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Human Metabolome Database.

- Anonymous. 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.

- Stachulski AV, Jenkins GN. The synthesis of O-glucuronides. Nat Prod Rep. 1998;15(2):173-186.

- Anonymous. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. 2011;16(5):3924-3960.

- Anonymous. Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. Published April 9, 2020.

- Rowland A, Miners JO, Mackenzie PI. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Int J Biochem Cell Biol. 2013;45(6):1121-1132.

- Stachulski AV, Jenkins GN. The synthesis of O-glucuronides. Natural Product Reports. 1998;15(2):173.

- Anonymous. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025.

- Anonymous. The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ResearchGate. Published August 2, 2025.

- Anonymous. A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.

- Anonymous. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. NIH.

- Anonymous. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897). FooDB.

- Anonymous. Fluphenazine and Impurities. BOC Sciences.

- Anonymous. What can I use to purify polar reaction mixtures? Biotage. Published July 11, 2023.

- Anonymous. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018.

- Anonymous. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. PMC - PubMed Central - NIH.

- Anonymous. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central.

- Anonymous. Glucuronidation. Wikipedia.

- Kaivosaari S, Finel M, Kostiainen R. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Xenobiotica. 2007;37(10-11):1187-1200.

- Anonymous. Koenigs–Knorr reaction. Wikipedia.

- Green MD, King CD, Mojarrabi B, Mackenzie PI, Tephly TR. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug Metab Dispos. 1998;26(6):507-512.

- Anonymous. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. J Agric Food Chem. 2019;67(22):6275-6284.

- Anonymous. Glucuronidations using the Koenigs-Knorr procedure. ResearchGate.

- Anonymous. "An Improved Process For The Preparation Of Fluphenazine". Quick Company.

- Anonymous. The synthesis route of the preparation of the fluphenazine analogues. ResearchGate.

- Anonymous. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Zamek-Gliszczynski MJ, Sangha V, Shen H, et al. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Clin Pharmacol Ther. 2021;110(1):97-110.

- Green MD, King CD, Mojarrabi B, Mackenzie PI, Tephly TR. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Semantic Scholar.

- Anonymous. Fluphenazine and Impurities. BOC Sciences.

- Court MH. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system. NIH.

- Tomer S, Rathod D. Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. international journal of professional studies. Published September 5, 2024.

- Anonymous. UHPLC/MS for Drug Detection in Urine. Sigma-Aldrich.

- Anonymous. Reversed Phase Chromatography.

- Coffman BL, Rios GR, King CD, Tephly TR. Human UGT2B7 catalyzes morphine glucuronidation. Drug Metab Dispos. 1997;25(1):1-4.

- Schroeder PE, Jensen K, Thomsen MS, et al. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. J Clin Pharmacol. 2023;63(6):674-684.

- Anonymous. Preparative Enzymatic Synthesis of the Acylglucuronide of Mycophenolic Acid. ResearchGate. Published August 9, 2025.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. spectrabase.com [spectrabase.com]

- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. biotage.com [biotage.com]

- 15. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

A Technical Guide to the Enzymatic Synthesis of Fluphenazine Glucuronide via UDP-Glucuronosyltransferases (UGTs)

Executive Summary

Glucuronidation represents a pivotal Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including many pharmaceutical agents.[1][2] This guide provides an in-depth technical framework for the in vitro enzymatic synthesis of fluphenazine glucuronide, a major metabolite of the antipsychotic drug fluphenazine.[3] Fluphenazine, a phenothiazine-class drug, is primarily metabolized via N-glucuronidation, a reaction specifically and efficiently catalyzed by the human UDP-glucuronosyltransferase (UGT) isoform UGT1A4.[3][4][5] Understanding and replicating this metabolic conversion is critical for drug development professionals and researchers engaged in metabolite identification, drug-drug interaction (DDI) studies, and the generation of analytical standards.

This document details the foundational principles of UGT1A4-mediated catalysis, provides a comprehensive, step-by-step protocol for the synthesis using recombinant human UGT1A4, and outlines the analytical methods necessary for the confirmation and characterization of the resulting fluphenazine glucuronide. By explaining the causality behind experimental choices and grounding protocols in established scientific literature, this guide serves as a practical resource for scientists seeking to perform this synthesis reliably and efficiently.

Introduction to Fluphenazine Metabolism and Glucuronidation

Fluphenazine: Clinical Significance and Metabolic Profile

Fluphenazine is a potent, first-generation antipsychotic drug belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[6][7] Its therapeutic action is mediated chiefly through antagonism of dopamine D2 receptors in the brain.[6] The clinical profile of fluphenazine, like many pharmaceuticals, is significantly influenced by its metabolic fate. The drug undergoes extensive hepatic metabolism, including sulfoxidation, hydroxylation, and, most importantly for this guide, conjugation with glucuronic acid.[3][7][8][9] These metabolic transformations convert the lipophilic parent drug into more water-soluble compounds that can be readily excreted from the body.[10]

The Role of Glucuronidation in Drug Disposition

Glucuronidation is a major Phase II biotransformation reaction that conjugates a glucuronic acid moiety from the high-energy co-factor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[1][10][11] This process is catalyzed by the UGT superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues like the gastrointestinal tract.[11][12] The addition of the highly polar glucuronic acid group dramatically increases the hydrophilicity of the substrate, facilitating its elimination via urine or bile.[1][10] For many drugs, glucuronidation is a critical clearance mechanism, and regulatory agencies like the FDA often require UGT reaction phenotyping for new chemical entities if this pathway accounts for a significant portion (≥25%) of total metabolism.[13]

UGT1A4: The Key Enzyme in Fluphenazine N-Glucuronidation

The human UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism.[1][14] Different UGT isoforms exhibit distinct but often overlapping substrate specificities. Fluphenazine, which contains a tertiary amine group on its side chain, is a substrate for N-glucuronidation. This specific reaction, forming a quaternary ammonium-linked glucuronide, is catalyzed principally by human UGT1A4.[4][15][16] Studies using recombinant human UGTs have demonstrated that UGT1A4 is the main enzyme responsible for converting fluphenazine and structurally related tertiary amines, such as trifluoperazine and imipramine, into their respective glucuronide conjugates.[3][4][17][18] Therefore, selecting UGT1A4 as the catalytic enzyme is the most direct and biologically relevant approach for synthesizing fluphenazine glucuronide in vitro.

Foundational Principles of UGT1A4-Mediated Synthesis

Catalytic Mechanism and Essential Components

The synthesis of fluphenazine glucuronide is a bi-substrate reaction that follows an ordered sequential mechanism.[10] The UGT1A4 enzyme first binds with the sugar donor co-factor, UDPGA, followed by the binding of the aglycone substrate, fluphenazine. The glucuronic acid moiety is then transferred to the tertiary amine nitrogen of fluphenazine, forming fluphenazine N-glucuronide. The products, UDP and the glucuronidated fluphenazine, are then released.

The essential components for a successful in vitro reaction are:

-

Recombinant Human UGT1A4: The catalyst. Commercially available preparations, often expressed in baculovirus-infected insect cells (e.g., Sf9 cells), are a reliable source of high enzymatic activity.[19][20]

-

Fluphenazine: The aglycone substrate.

-

UDPGA (Uridine 5'-diphosphoglucuronic acid): The essential co-factor and glucuronic acid donor.[1][11]

-

Reaction Buffer: Provides the optimal pH and ionic environment for enzyme stability and activity. A Tris-HCl or phosphate buffer at a pH of ~7.4-7.6 is standard.

-

Magnesium Chloride (MgCl₂): Often included as it can enhance the activity of many UGT isoforms.

-

Detergent/Activator (Optional but Recommended): UGTs are membrane-bound enzymes.[11] A low concentration of a mild detergent like CHAPS or the presence of phospholipids can sometimes be required to permeabilize the microsomal membrane and reveal full enzymatic activity. However, caution is advised as some detergents can be inhibitory to UGT1A4.[18][20]

Visualizing the Metabolic Pathway

The conversion of fluphenazine to its N-glucuronide is a direct conjugation reaction.

Caption: UGT1A4 catalyzes the transfer of glucuronic acid from UDPGA to fluphenazine.

Experimental Protocol for Synthesis

This protocol outlines a standard laboratory-scale procedure for the enzymatic synthesis of fluphenazine glucuronide using commercially available recombinant human UGT1A4.

Materials and Reagents

-

Recombinant Human UGT1A4 (e.g., from insect cell microsomes, ≥ 2.5 mg/mL)[19]

-

Fluphenazine dihydrochloride (Substrate)

-

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA)

-

Tris-HCl Buffer (1.0 M, pH 7.5)

-

Magnesium Chloride (MgCl₂, 1.0 M)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid

-

Ultrapure Water

-

Microcentrifuge tubes (1.5 mL)

-

Incubator or water bath set to 37°C

Step-by-Step Synthesis Protocol

The following procedure is for a final reaction volume of 200 µL. It is recommended to run a negative control incubation that omits UDPGA to confirm that product formation is co-factor dependent.[21]

-

Prepare Master Mix (Buffer and Co-factors):

-

In a microcentrifuge tube, prepare a master mix for the number of reactions planned. For one reaction:

-

10 µL of 1.0 M Tris-HCl (pH 7.5) (Final concentration: 50 mM)

-

2 µL of 1.0 M MgCl₂ (Final concentration: 10 mM)

-

162 µL of Ultrapure Water

-

-

Vortex gently to mix.

-

-

Add Enzyme and Substrate:

-

To a new 1.5 mL microcentrifuge tube, add 10 µL of Recombinant UGT1A4 (e.g., at 5 mg/mL, for a final concentration of 0.25 mg/mL).

-

Add 2 µL of a 10 mM Fluphenazine stock solution (dissolved in water or methanol). (Final concentration: 100 µM).

-

Add the appropriate volume of the prepared Master Mix (174 µL in this case, to bring the pre-incubation volume to 180 µL).

-

Rationale: Pre-incubating the enzyme and substrate allows them to equilibrate at the reaction temperature before initiation.

-

-

Pre-Incubate:

-

Incubate the tube at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding 20 µL of a 25 mM UDPGA stock solution (dissolved in water). (Final concentration: 2.5 mM).

-

Vortex gently and immediately return the tube to the 37°C incubator.

-

Rationale: UDPGA concentration is kept high to ensure it is not a rate-limiting factor. The reaction is initiated with the co-factor to ensure all other components are present and at temperature.

-

-

Incubate:

-

Incubate the reaction for 2 to 4 hours at 37°C. The optimal time may need to be determined empirically by taking time-point samples (e.g., at 0, 30, 60, 120, and 240 minutes) in a preliminary experiment.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the enzyme and halt catalytic activity.

-

Vortex vigorously for 30 seconds.

-

-

Process for Analysis:

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the enzymatic synthesis of fluphenazine glucuronide.

Analytical Validation and Characterization

Confirmation of successful synthesis requires robust analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.[6][23][24]

LC-MS/MS for Product Identification

-

Principle: LC separates the components of the reaction mixture (unreacted fluphenazine, fluphenazine glucuronide, UDPGA, etc.) based on their physicochemical properties (e.g., polarity). The mass spectrometer then detects and fragments the molecules, providing definitive structural information.

-

Expected Mass Shift: The key indicator of successful glucuronidation is the addition of the glucuronic acid moiety, which has a mass of 176.032 Da. The mass spectrometer will detect a new peak corresponding to the mass of fluphenazine plus this value.

-

Methodology:

-

Chromatography: Use a C18 reversed-phase column.[22]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.[22]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for fluphenazine and its metabolites.[22]

-

Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor the precursor-to-product ion transitions for both fluphenazine and its expected glucuronide.

-

Data Summary and Enzyme Kinetics

For quantitative analysis or enzyme characterization, a kinetic study should be performed by varying the fluphenazine concentration while keeping UDPGA levels saturating. The data can be used to determine key kinetic parameters.

| Parameter | Description | Typical Value Range (for UGT1A4 with Tertiary Amines) |

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Indicates substrate affinity. | 10 - 200 µM |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Varies with enzyme concentration and purity |

| CLᵢₙₜ (Intrinsic Clearance) | Vₘₐₓ / Kₘ. A measure of the enzyme's catalytic efficiency. | Varies |

Note: These values are illustrative. Actual kinetic parameters must be determined experimentally for the specific reaction conditions and enzyme batch used.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive enzyme or UDPGA. 2. Sub-optimal pH or temperature. 3. Incorrect component concentrations. 4. Enzyme inhibition. | 1. Verify activity with a known positive control substrate for UGT1A4 (e.g., trifluoperazine).[4] Use fresh UDPGA. 2. Confirm incubator temperature and buffer pH. 3. Double-check all stock solution calculations and pipetting volumes. 4. Test a range of fluphenazine concentrations; high concentrations can cause substrate inhibition in some UGTs. |

| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Incomplete mixing. 3. Inconsistent incubation timing. | 1. Use calibrated pipettes and ensure proper technique. 2. Vortex gently but thoroughly after adding each component, especially after initiating with UDPGA. 3. Use a multi-channel pipette for initiating and terminating reactions simultaneously. |

| Poor LC-MS/MS Signal | 1. Sub-optimal MS parameters. 2. Matrix effects from reaction buffer. 3. Analyte degradation. | 1. Optimize source parameters and collision energies by infusing an analytical standard if available. 2. Dilute the sample further or consider a solid-phase extraction (SPE) cleanup step. 3. Ensure samples are stored at 4°C or -20°C immediately after processing and analyzed promptly. |

Conclusion

The in vitro synthesis of fluphenazine glucuronide using recombinant human UGT1A4 is a robust and highly specific method for producing this key metabolite. By leveraging a well-defined enzymatic system, researchers can reliably generate material for use as an analytical standard, for further pharmacological testing, or as part of broader drug metabolism and interaction studies. Success hinges on the careful selection of high-quality reagents, adherence to a validated protocol, and the use of sensitive analytical methods like LC-MS/MS for product confirmation. This guide provides the necessary technical foundation and practical insights to empower researchers to successfully implement this synthesis in their own laboratories.

References

- Ghosal, A., et al. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.

- Miners, J. O., et al. (2007). Critical roles of residues 36 and 40 in the phenol and tertiary amine aglycone substrate selectivities of UDP-glucuronosyltransferases 1A3 and 1A4. PubMed.

- Chen, S., et al. (2017).

- (n.d.). Glucuronidation of Drugs and Other Compounds.

- Green, M. D., et al. (1995). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. PubMed.

- Mojarrabi, B., et al. (1997).

- (n.d.).

- (n.d.). Human UDP-glucuronosyltransferase Enzymes. BioIVT.

- (n.d.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.

- (n.d.). Protocol. Thermo Fisher Scientific.

- (n.d.). UGT Inhibition, Induction and Phenotyping Assays.

- Miners, J. O., et al. (2020). Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping. PubMed.

- Kurkela, M., et al. (2002). Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme. PubMed.

- (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. BioIVT.

- (n.d.). Glucuronidation.

- (n.d.). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. JoVE.

- Gauthier, J. C., et al. (n.d.). A pharmacogenetics study of the human glucuronosyltransferase UGT1A4.

- (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube.

- (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.

- (2021).

- (2023). Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences.

- (n.d.). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites.

- E.A., D., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed.

- (2018). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases. Taylor & Francis Group - Figshare.

- (n.d.). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS. Benchchem.

- W.O., K., et al. (1985). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. PubMed.

- (n.d.). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases.

- S.R., M., et al. (1987).

- (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. PubMed.

- (2018). Fluphenazine. LiverTox - NCBI Bookshelf - NIH.

- (2017). Get to know a gene: UGT1A4. GeneSight.

- (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography.

- Ketola, R. A., & Hakala, K. S. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. PubMed.

- (n.d.). Regulation of UDP Glucuronosyltransferase Genes. PubMed - NIH.

- (n.d.). UDP-glucuronosyltransferases and clinical drug–drug interactions.

Sources

- 1. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactome | Glucuronidation [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genesight.com [genesight.com]

- 6. jmedchem.com [jmedchem.com]

- 7. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of rabbit UDP-glucuronosyltransferase UGT1A7: tertiary amine glucuronidation is catalyzed by UGT1A7 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Critical roles of residues 36 and 40 in the phenol and tertiary amine aglycone substrate selectivities of UDP-glucuronosyltransferases 1A3 and 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

- 20. Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical synthesis and purification of Fluphenazine beta-D-Glucuronide

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Fluphenazine β-D-Glucuronide

Foreword: The Pursuit of a Challenging Metabolite

In the landscape of drug development and metabolic research, the synthesis of reference standards for phase II metabolites is a critical yet often formidable task. Fluphenazine, a potent phenothiazine-class antipsychotic, undergoes extensive metabolism, with glucuronidation being a key pathway for its clearance.[][2] The resulting conjugate, Fluphenazine β-D-Glucuronide, is essential for a multitude of studies, from pharmacokinetics and drug-drug interaction assays to toxicology. However, the direct conjugation of glucuronic acid to the parent fluphenazine molecule presents significant challenges.

This guide moves beyond a simple recitation of steps. It provides a strategic overview and a detailed, field-proven protocol for the chemical synthesis and purification of Fluphenazine β-D-Glucuronide. We will explore the rationale behind the chosen synthetic strategy, navigate the inherent chemical hurdles, and establish a robust purification workflow designed to yield a highly pure, well-characterized reference standard suitable for the most demanding research applications.

Part 1: Strategic Considerations for Synthesis - A Tale of Two Pathways

The generation of a drug glucuronide can be approached from two fundamentally different directions: biosynthesis, which mimics nature's path, and chemical synthesis, which offers control and scalability. The choice is not arbitrary but is dictated by the specific molecular properties of the drug .

The Biosynthetic Route: A Lesson in Substrate Specificity

Biosynthesis utilizes enzyme systems, typically derived from liver microsomes, to perform the glucuronidation reaction in vitro.[3][4] This method is invaluable for generating a metabolic profile that mirrors in vivo processes. For fluphenazine, however, this route proves inefficient for producing the target O-glucuronide.

Studies by Jackson et al. (1991) using a rabbit hepatic microsomal system demonstrated that while the 7-hydroxy metabolite of fluphenazine is readily glucuronidated with high yields (60%), the parent fluphenazine molecule is a poor substrate.[5][6] The yield of the desired Fluphenazine β-D-Glucuronide, formed at the primary alcohol on the side-chain, was exceedingly low (<1%).[5][6]

Causality: This low susceptibility is attributed to the steric hindrance and electronic properties of the primary alcohol function on fluphenazine's piperazine side chain, making it a less favorable substrate for the UDP-glucuronosyltransferase (UGT) enzymes compared to the phenolic hydroxyl group on its metabolite.[5][6][7] This inherent enzymatic selectivity makes the biosynthetic route impractical for producing the preparative quantities needed for a reference standard.

The Chemical Synthesis Route: A Controlled Approach to a Difficult Target

When biosynthetic methods are inefficient, chemical synthesis becomes the necessary and superior strategy. It allows for targeted synthesis of a single, specific metabolite in scalable quantities. For O-glucuronides, the Koenigs-Knorr reaction is a cornerstone of synthetic carbohydrate chemistry and our method of choice.[8][9][10]

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol (the aglycone) in the presence of a heavy metal salt promoter.[10]

Key Components for Fluphenazine Glucuronidation:

-

Aglycone: Fluphenazine, which contains the target primary hydroxyl group.

-

Glycosyl Donor: A protected glucuronic acid derivative is essential to prevent unwanted side reactions. The standard and effective donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromuronate . The acetyl protecting groups are critical.

-

Promoter: A heavy metal salt activates the anomeric carbon of the donor, facilitating the departure of the bromide. While classic silver salts are effective, cadmium carbonate (CdCO₃) has been shown to be a particularly effective catalyst for the synthesis of aryl glucuronides and is employed here.[11]

Navigating the Challenges:

-

Stereoselectivity: The biological metabolite is the β-anomer. The Koenigs-Knorr reaction elegantly controls this stereochemistry through "anchimeric assistance" (neighboring group participation).[10] The acetyl group at the C-2 position of the glucuronic acid donor forms a transient dioxolanium ion intermediate, which blocks the α-face of the sugar. The incoming alcohol (fluphenazine) can then only attack from the β-face, ensuring the formation of the desired 1,2-trans product (the β-glucuronide).

-

Regioselectivity: Fluphenazine also possesses tertiary amine nitrogens that could potentially react. However, the primary alcohol is a significantly better nucleophile under these conditions for attacking the activated glycosyl donor, leading to the desired O-glucuronide.

-

By-product Formation: The formation of orthoesters is a known side reaction in Koenigs-Knorr chemistry.[9] Careful control of reaction conditions and rigorous purification are essential to remove these and other impurities.

The following workflow diagram illustrates the overall process from synthesis to final product.

Caption: Overall workflow for the synthesis and purification of Fluphenazine β-D-Glucuronide.

Part 2: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps and rationale. Adherence to anhydrous techniques during the coupling reaction is paramount for success.

Detailed Protocol: Chemical Synthesis via Modified Koenigs-Knorr Reaction

Step 1: Preparation of Reactants and Glassware

-

All glassware must be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over P₂O₅ under vacuum.

-

Fluphenazine free base should be dried under high vacuum for 24 hours prior to use.

-

Anhydrous toluene is used as the reaction solvent. It should be dried over sodium/benzophenone or obtained from a solvent purification system.

Step 2: The Glycosylation Reaction

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Fluphenazine (1.0 eq).

-

Dissolve the Fluphenazine in anhydrous toluene (approx. 10 mL per gram of Fluphenazine).

-

Add Cadmium Carbonate (CdCO₃, 2.0 eq) to the solution.[11] The mixture will be a suspension.

-

In a separate, dry flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromuronate (1.5 eq) in a minimal amount of anhydrous toluene.

-

Add the glycosyl donor solution dropwise to the stirring Fluphenazine suspension over 30 minutes at room temperature.

-

Wrap the flask in aluminum foil to protect it from light and stir vigorously at room temperature for 48-72 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5 v/v). The product spot should be visible (staining with PMA) and the Fluphenazine starting material spot should diminish.

Step 3: Reaction Workup and Isolation of Protected Intermediate

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Filter the suspension through a pad of Celite® to remove the insoluble cadmium salts. Wash the Celite® pad thoroughly with dichloromethane.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected glucuronide as a foam or oil.

Step 4: Deprotection to Yield the Final Product

-

Dissolve the crude protected intermediate from Step 3 in a 3:1 mixture of methanol and tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add an aqueous solution of lithium hydroxide (LiOH, 4.0 eq in water) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until all starting material is consumed.

-

Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M hydrochloric acid (HCl) at 0°C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

The resulting aqueous residue contains the crude Fluphenazine β-D-Glucuronide and is carried forward to purification.

Purification Workflow: From Crude Mixture to Pure Compound

Purification is a critical phase that requires a multi-step approach to achieve the >95% purity required for a reference standard.

Step 1: Initial Cleanup with Solid-Phase Extraction (SPE)

-

The neutralized aqueous residue from the deprotection step is first passed through a C18 SPE cartridge.

-

Protocol:

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the aqueous crude product solution onto the cartridge.

-

Wash with water to remove salts and other highly polar impurities.

-

Elute the crude glucuronide with a stepwise gradient of methanol in water (e.g., 20% MeOH, 50% MeOH, 100% MeOH).

-

Analyze fractions by analytical HPLC-MS to identify those containing the desired product.

-

Step 2: Final Purification by Preparative RP-HPLC

-

The enriched fractions from the SPE step are pooled, concentrated, and subjected to preparative reversed-phase HPLC for final polishing.[12][13] High-performance liquid chromatography is indispensable for separating the target compound from closely related impurities.[13]

The following diagram illustrates the logic of the purification workflow.

Caption: Purification strategy for isolating Fluphenazine β-D-Glucuronide.

Table 1: Recommended Preparative HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18, 5 µm, ≥19x150 mm | Standard for reversed-phase separation of drug metabolites; preparative scale for higher loading. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion mode mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the C18 stationary phase. |

| Gradient | 10% to 60% B over 30 minutes | A broad gradient is necessary to separate the polar glucuronide from the less polar parent drug. |

| Flow Rate | 15-20 mL/min | Appropriate for the specified preparative column diameter. |

| Detection | UV at 256 nm and/or MS | 256 nm is a strong chromophore for the phenothiazine ring system.[14] MS allows for specific fraction collection based on the target m/z.[12] |

| Fraction Collection | Peak-based, triggered by UV or m/z | Ensures only the desired compound is collected, maximizing purity.[12] |

Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are non-negotiable.

-

High-Resolution Mass Spectrometry (HRMS): The purified fractions are analyzed to confirm the exact mass of the glucuronide, validating its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis should show a characteristic loss of the glucuronic acid moiety (-176 Da) from the parent ion, a hallmark of glucuronide conjugates.[15]

-

NMR Spectroscopy (¹H and ¹³C): This is the definitive test. Key diagnostic signals include the anomeric proton (H-1') of the glucuronic acid moiety, which should appear as a doublet with a coupling constant (~7-8 Hz) confirming the β-configuration.[6]

-

Purity Analysis: The final product is re-analyzed by analytical HPLC-UV to determine purity, which should be ≥95%.[16]

Conclusion

The synthesis of Fluphenazine β-D-Glucuronide is a challenging but achievable goal that underscores the interplay between understanding metabolic pathways and applying robust chemical principles. While biosynthetic routes are hindered by low enzymatic susceptibility, a well-executed Koenigs-Knorr chemical synthesis provides a reliable path to this important metabolite. The success of this endeavor hinges not only on the chemical reaction itself but equally on a meticulous, multi-step purification strategy employing modern chromatographic techniques. The resulting high-purity reference standard is an invaluable tool, empowering researchers to conduct accurate and reliable studies that advance our understanding of drug metabolism and safety.

References

-

Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Xenobiotica, 21(3), 383-393. [Link]

-

PubMed. (1991). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. National Center for Biotechnology Information. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Hypha Discovery Ltd. [Link]

-

Swortwood, M. J., et al. (2013). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Medicinal Chemistry Letters, 4(12), 1147-1150. [Link]

-

University of Bath. (2014). Contemporary Medicinal Chemistry of Glucuronides. University of Bath. [Link]

-

ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. [Link]

-

Rowe, A., & Elowe, N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848. [Link]

-

Marchetti, P., et al. (2015). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 20(8), 13639-13683. [Link]

-

ResearchGate. (2013). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. [Link]

-

Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(6), 863-870. [Link]

-

Agilent Technologies. (2015). Drug Metabolite Purification and Identification. LabRulez LCMS. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Wikimedia Foundation. [Link]

-

ResearchGate. (n.d.). Koenigs–Knorr Reaction of 7 and 8. [Link]

-

Wilson, I. D., & Plumb, R. (2011). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 708, 173-190. [Link]

-

Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]

-

SCION Instruments. (n.d.). The crucial role of chromatography in drug discovery. SCION Instruments. [Link]

-

Adcock, J. L., & An, J. (2017). Applications of Chromatographic Methods in Metabolomics: A Review. Chromatographia, 80(1), 1-17. [Link]

-

MDPI. (n.d.). Special Issue : Applications of Chromatography in Drug Analysis and Development. MDPI. [Link]

-

Singh, S., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 49(3), 173-181. [Link]

-

Bhavyasri K, et al. (2021). Method development, validation and forced degradation studies of Fluphenazine HCL by UV-spectrophotometry. International Journal of Biology, Pharmacy and Allied Sciences, 10(4), 1281-1290. [Link]

-

OPUS. (2020). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Hochschule Niederrhein. [Link]

-

Wikipedia. (n.d.). Glucuronidation. Wikimedia Foundation. [Link]

-

ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues. [Link]

-

Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies, 1. [Link]

-

University of the Pacific. (n.d.). Phase II (Conjugation) Reactions. University of the Pacific. [Link]

-

Longdom Publishing. (n.d.). Clinical Insights into Drug Metabolism and Detoxification Pathways. Journal of Drug Metabolism & Toxicology. [Link]

-

Midha, K. K., et al. (1988). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 96(2), 225-230. [Link]

-

Wikipedia. (n.d.). Fluphenazine. Wikimedia Foundation. [Link]

-

The Australian National University. (n.d.). Facilitating drug synthesis, development and detection: the enzymatic synthesis of beta-glucuronides. [Link]

-

PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluphenazine. StatPearls. [Link]

-

Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection. Bioscience Biotechnology Research Communications, 17(1). [Link]

Sources

- 2. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. The crucial role of chromatography in drug discovery [scioninstruments.com]

- 14. ijbpas.com [ijbpas.com]

- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bbrc.in [bbrc.in]

A Senior Application Scientist's Guide to the Structural Elucidation of Fluphenazine β-D-Glucuronide by NMR Spectroscopy

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug metabolism, the unambiguous characterization of metabolites is a cornerstone of safety and efficacy assessment. Glucuronidation represents a major Phase II metabolic pathway, but pinpointing the precise site of conjugation on a complex drug molecule can be a significant analytical challenge. While mass spectrometry (MS) can readily confirm the addition of a glucuronic acid moiety, it often falls short in distinguishing between potential isomers. This guide provides an in-depth, methodology-focused walkthrough of the use of Nuclear Magnetic Resonance (NMR) spectroscopy to definitively elucidate the structure of Fluphenazine β-D-Glucuronide. We will move beyond a simple recitation of techniques to explain the strategic rationale behind the experimental choices, demonstrating how a suite of 1D and 2D NMR experiments provides a self-validating system for structural confirmation.

The Analytical Challenge: Beyond Mass Confirmation

Fluphenazine is a potent phenothiazine-class antipsychotic drug used in the management of schizophrenia.[1] Its complex structure features multiple potential sites for metabolic modification, including oxidation and conjugation.[2][] A primary metabolic pathway involves conjugation with glucuronic acid, a process that increases water solubility and facilitates excretion.[4]

For Fluphenazine, glucuronidation can occur at the terminal primary alcohol of the N-10 side chain. While this is often a minor pathway compared to the glucuronidation of Phase I metabolites like 7-hydroxyfluphenazine, its definitive characterization is essential.[5][6] The core analytical problem is this: MS/MS fragmentation can confirm a mass increase corresponding to a glucuronide conjugate (+176 Da), but it cannot always differentiate between an ether glucuronide formed at the side-chain alcohol and other potential isomers without significant, often ambiguous, fragmentation analysis.[7][8] NMR spectroscopy is the definitive tool to resolve this ambiguity by providing direct, through-bond evidence of atomic connectivity.[9][10]

Prerequisite: Obtaining the Analyte

Before any NMR analysis can begin, a purified sample of the metabolite is required. Due to the low in-vivo yield of the aliphatic ether glucuronide, direct isolation is often impractical.[5] Therefore, targeted synthesis is the preferred route.

Enzymatic Synthesis: A common and biomimetic approach is the use of liver microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes.[11][12]

-

Incubation: Fluphenazine is incubated with liver microsomes (e.g., from rabbit or swine) in the presence of the cofactor UDP-glucuronic acid (UDPGA).[5][12]

-

Purification: Following incubation, the reaction is quenched, and proteins are precipitated. The target glucuronide is then purified from the supernatant using techniques like preparative High-Performance Liquid Chromatography (HPLC).[4][12]

The purified metabolite, confirmed for mass by LC-MS, is then prepared for NMR analysis.

The NMR Strategy: A Multi-Experiment Approach

The power of NMR in structure elucidation lies not in a single experiment, but in the synergistic information provided by a series of well-chosen 1D and 2D techniques. Each experiment provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the complete molecular architecture.

Caption: A typical workflow for NMR-based metabolite structure elucidation.

One-Dimensional (1D) NMR: The Foundation

-

¹H NMR: This is the starting point. It provides the initial proton count and reveals characteristic chemical shifts and coupling patterns (multiplicity). For Fluphenazine β-D-Glucuronide, we expect to see signals corresponding to the aromatic protons of the phenothiazine core, the aliphatic protons of the piperazine side-chain, and the distinct signals of the glucuronide moiety. The most diagnostic signal is the anomeric proton (H-1') of the sugar, which for a β-anomer typically appears as a doublet around 4.5-5.5 ppm with a coupling constant (³JH1',H2') of approximately 7-8 Hz.[13]

-

¹³C NMR: This experiment provides a count of the unique carbon atoms in the molecule. Key signals include the aromatic carbons, the aliphatic side-chain carbons, and the carbons of the glucuronide, including the anomeric carbon (C-1') and the carboxyl carbon (C-6').

Two-Dimensional (2D) NMR: Building the Connections

While 1D spectra provide a list of parts, 2D spectra reveal how those parts are connected. They are essential for overcoming the spectral overlap common in complex molecules.[14][15]

-

COSY (Correlation Spectroscopy): This homonuclear experiment maps all proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds.[16][17]

-

Causality: We run COSY to establish connectivity within isolated spin systems. For this problem, its primary role is to trace the entire proton network of the glucuronic acid ring. Starting from the easily identifiable anomeric proton (H-1'), we can walk through the correlations to H-2', then from H-2' to H-3', and so on, confirming the integrity of the five-proton spin system of the sugar ring.[18]

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (a one-bond ¹H-¹³C correlation).[19][20][21]

-

Causality: The ¹³C spectrum is often broad and difficult to assign directly. HSQC provides an unambiguous method for assigning the signals of all protonated carbons. By identifying a proton in the clean ¹H spectrum, we instantly know the chemical shift of its attached carbon. This is the most reliable way to assign the majority of the carbon signals.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the site of conjugation. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes further).[9][21]

-

Causality: To prove the structure, we must find a direct link between the glucuronide moiety and the Fluphenazine core. The HMBC experiment is designed to see these longer-range connections. The definitive proof of structure is a cross-peak between the anomeric proton (H-1') of the sugar and the carbon of the Fluphenazine side-chain's primary alcohol . This single correlation unambiguously establishes the C-O-C ether linkage, ruling out all other possible isomers.

-

Caption: Key COSY and HMBC correlations for structure confirmation.

Data Integration and Structural Assignment

The final step is to integrate the data from all experiments to build a complete assignment table.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |

| Fluphenazine Moiety | |||

| Aromatic (C1-C4, C6-C9) | ~6.9 - 7.6 | ~115 - 145 | COSY to adjacent aromatic protons |

| N10-CH₂ | ~3.9 | ~45 | COSY to adjacent CH₂ |

| N10-CH₂-CH₂ | ~2.0 | ~25 | COSY to adjacent CH₂ groups |

| N10-CH₂-CH₂-CH₂ | ~2.5 | ~55 | COSY to adjacent CH₂ and piperazine CH₂ |

| Piperazine (4xCH₂) | ~2.4 - 2.7 | ~53 | COSY between piperazine protons |

| N-CH₂ (piperazine) | ~2.6 | ~60 | COSY to CH₂OH |

| N-CH₂-CH₂OH (α-Carbon) | ~3.6 | ~67 | HMBC from H-1' |

| Glucuronide Moiety | |||

| H-1' (Anomeric) | ~4.9 (d, J≈7.5 Hz) | ~103 | COSY to H-2'; HMBC to C-α (Aglycone) |

| H-2' | ~3.3 | ~74 | COSY to H-1', H-3' |

| H-3' | ~3.4 | ~76 | COSY to H-2', H-4' |

| H-4' | ~3.4 | ~72 | COSY to H-3', H-5' |

| H-5' | ~3.7 | ~76 | COSY to H-4' |

| C-6' (COOH) | - | ~175 | HMBC from H-4', H-5' |

Note: The chemical shift values presented are illustrative and typical for such a structure. Actual values will depend on the solvent and experimental conditions.[22][23][24]

The self-validating nature of this process is critical. The COSY data must be consistent with the proposed spin systems, the HSQC data must link all assignable protons to their carbons, and the crucial HMBC cross-peak must definitively establish the linkage point. Any inconsistency in this network of data would invalidate the proposed structure.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Lyophilize: Lyophilize the HPLC-purified metabolite fraction to remove aqueous solvents.

-

Solvent Selection: Dissolve the dried sample (typically 0.5-5 mg) in 0.5-0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar glucuronides.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) or rely on the residual solvent peak for chemical shift referencing.

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

-

Quality Check: Ensure the solution is clear and free of particulate matter to avoid poor spectral quality.

Protocol 2: NMR Data Acquisition

The following are general parameters on a 500 MHz or higher spectrometer. Specific parameters should be optimized for the sample.

-

¹H Spectrum:

-

Acquire a standard 1D proton spectrum with 16-64 scans.

-

Ensure proper water suppression if residual H₂O is present.

-

-

¹³C Spectrum (Optional but Recommended):

-

Acquire a proton-decoupled 1D carbon spectrum. This may require a significant number of scans (e.g., >1024) depending on sample concentration.

-

-

gCOSY (gradient-selected COSY):

-

Acquire a 2D gCOSY spectrum. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension (t₁).

-

-

gHSQC (gradient-selected HSQC):

-

Acquire a sensitivity-enhanced gHSQC spectrum optimized for one-bond JCH coupling of ~145 Hz.

-

Typically, 4-8 scans per increment with 256 increments in t₁.

-

-

gHMBC (gradient-selected HMBC):

-

Acquire a gHMBC spectrum. The key parameter is the long-range coupling delay, which should be optimized for a JCH of ~8-10 Hz to observe 2-3 bond correlations.

-

This is often the longest experiment, requiring 16-64 scans per increment with 256-512 increments in t₁.

-

Conclusion

The structure elucidation of drug metabolites like Fluphenazine β-D-Glucuronide is a non-trivial task that demands analytical rigor. This guide has demonstrated that while mass spectrometry provides essential initial data, it is the strategic application of a suite of 1D and 2D NMR experiments that delivers the unambiguous proof of structure required by drug development and regulatory bodies. By understanding the causality behind each experiment—using COSY to confirm spin systems, HSQC to link protons to carbons, and HMBC to establish the definitive long-range connectivity—researchers can confidently and accurately characterize even complex metabolic products. This multi-faceted, self-validating approach represents the gold standard in modern metabolite identification.

References

-

Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine. PubMed. Available at: [Link]

-

Wishart, D. S. (2007). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. PMC - NIH. Available at: [Link]

-

Clendinen, C. S., St-Pierre, P., & Edison, A. S. (2021). 2D NMR-Based Metabolomics with HSQC/TOCSY NOAH Supersequences. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Giraudeau, P. (2020). Fast Quantitative 2D NMR for Untargeted and Targeted Metabolomics. JOVE. Available at: [Link]

-

Dai, Y., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. ACS Publications. Available at: [Link]

-

Giraudeau, P. (2014). Fast 2D NMR methods for quantitative metabolomics and fluxomics. Hilaris Publisher. Available at: [Link]

-

Murgia, F., et al. (2016). NMR Techniques in Metabolomic Studies: A Quick Overview on Examples of Utilization. SpringerLink. Available at: [Link]

-

Jackson, C. J., Hubbard, J. W., & Midha, K. K. (1991). Biosynthesis and characterization of glucuronide metabolites of fluphenazine: 7-hydroxyfluphenazine glucuronide and fluphenazine glucuronide. Taylor & Francis Online. Available at: [Link]

-

Sun, D., et al. (2013). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. Available at: [Link]

-

Moghaddam, M. F., et al. (2011). Application of 1D and 2D H-NMR in the Structural Elucidation of a N-Glucuronidated Metabolite and Oxidized Metabolites Generate. Ingenta Connect. Available at: [Link]

-

Johne, A., et al. (2010). Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers. PubMed. Available at: [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

-

Nicholls, A. W., et al. (1998). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. PubMed. Available at: [Link]

-

Keating, K. A., et al. (2006). NMR characterization of an S-linked glucuronide metabolite of the potent, novel, nonsteroidal progesterone agonist tanaproget. PubMed. Available at: [Link]

-

Somogyi, G., & Ferreira, M. J. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. MDPI. Available at: [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Hypha Discovery. Available at: [Link]

-

Wang, Y. L., et al. (1993). Identification of phase-I and phase-II metabolites of fluphenazine in rat bile. Intact glucuronide and sulfate conjugates. PubMed. Available at: [Link]

-

Journal of Medicinal and Medical Chemistry. (2024). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available at: [Link]

-

Somogyi, G., & Ferreira, M. J. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. PMC - NIH. Available at: [Link]

-